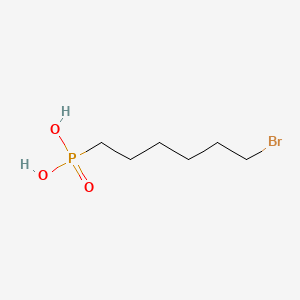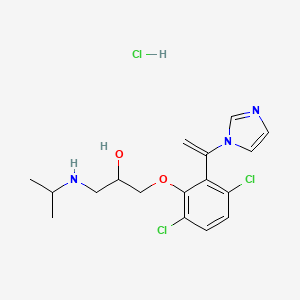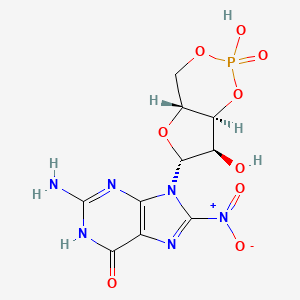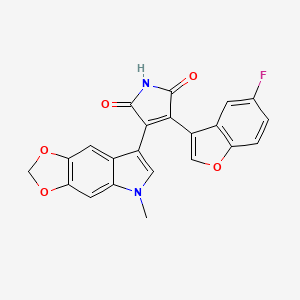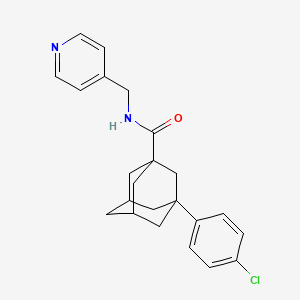
ABC294640
Descripción general
Descripción
Opaganib, también conocido como ABC294640, es un inhibidor selectivo de la enzima esfingosina quinasa-2. Este compuesto ha captado una atención significativa debido a sus posibles aplicaciones terapéuticas en varios campos, incluida la oncología, la inflamación y las infecciones virales. Opaganib es un fármaco en investigación que se está estudiando por su eficacia en el tratamiento de diferentes tipos de cáncer, enfermedades inflamatorias e infecciones virales como la COVID-19 .
Mecanismo De Acción
Opaganib ejerce sus efectos inhibiendo selectivamente la esfingosina quinasa-2. Esta inhibición bloquea la síntesis de esfingosina 1-fosfato, una molécula de señalización lipídica involucrada en varios procesos celulares como la proliferación celular, la migración y el tráfico de células inmunitarias. Al inhibir la esfingosina quinasa-2, opaganib reduce los niveles de esfingosina 1-fosfato, modulando así estos procesos celulares y ejerciendo sus efectos terapéuticos .
Análisis Bioquímico
Biochemical Properties
ABC294640 interacts with SphK2, an enzyme that plays a crucial role in sphingolipid metabolism . By inhibiting SphK2, this compound disrupts the balance of sphingolipids within cells, leading to a decrease in sphingosine-1-phosphate (S1P) and an increase in ceramide . These changes in sphingolipid levels can influence various biochemical reactions within the cell .
Cellular Effects
This compound has been shown to inhibit the growth of cancer cells and induce apoptosis . It achieves this by inhibiting the activity of SphK2, leading to a decrease in S1P, a lipid signaling molecule known to promote cell proliferation and survival . Additionally, this compound has been found to influence cell signaling pathways, inhibiting AKT-S6K1 signaling while activating JNK signaling .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with SphK2. By inhibiting SphK2, this compound prevents the conversion of sphingosine to S1P . This leads to an accumulation of ceramide, a pro-apoptotic molecule, and a decrease in S1P, a pro-survival molecule . These changes at the molecular level can trigger apoptosis and inhibit cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to cause changes in sphingolipid levels over time . Administration of this compound results in a decrease in S1P levels within the first 12 hours, with levels returning to baseline at 24 hours .
Dosage Effects in Animal Models
In animal models, oral administration of this compound has been shown to significantly inhibit tumor growth . For example, in a study involving HT-29 xenografts in nude mice, this compound administration led to a significant reduction in tumor volume .
Metabolic Pathways
This compound is involved in the sphingolipid metabolic pathway . By inhibiting SphK2, it disrupts the conversion of sphingosine to S1P, leading to changes in the levels of these key sphingolipids . This can have various effects on metabolic flux and metabolite levels within the cell .
Subcellular Localization
Given its role as a SphK2 inhibitor, it is likely that it localizes to the sites of SphK2 activity within the cell .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de opaganib implica varios pasos clave. El material de partida suele ser un derivado del adamantano, que se somete a una serie de reacciones para introducir los grupos funcionales necesarios. La ruta sintética incluye los siguientes pasos:
Formación del Núcleo Adamantano: El núcleo adamantano se sintetiza a través de una serie de reacciones de ciclación.
Introducción del Grupo Carboxamida: El grupo carboxamida se introduce mediante una reacción de acoplamiento de amida.
Cloración: El anillo aromático se clora utilizando un agente clorante adecuado.
Sustitución de Piridina: El anillo de piridina se introduce mediante una reacción de sustitución nucleófila.
Las condiciones de reacción suelen implicar el uso de disolventes orgánicos como diclorometano o tetrahidrofurano, y las reacciones se llevan a cabo en atmósfera inerte para evitar la oxidación .
Métodos de Producción Industrial
La producción industrial de opaganib sigue rutas sintéticas similares pero está optimizada para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar una calidad y un rendimiento constantes. El proceso está diseñado para minimizar los residuos y reducir el impacto ambiental de la producción .
Análisis De Reacciones Químicas
Tipos de Reacciones
Opaganib se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: Opaganib puede oxidarse para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden utilizar para modificar los grupos funcionales de la molécula.
Sustitución: Las reacciones de sustitución nucleófila se utilizan comúnmente para introducir diferentes sustituyentes en el anillo aromático.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.
Sustitución: Las reacciones de sustitución nucleófila suelen utilizar reactivos como hidruro de sodio y carbonato de potasio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de opaganib con grupos funcionales modificados, que pueden utilizarse para estudios y aplicaciones posteriores .
Aplicaciones Científicas De Investigación
Opaganib tiene una amplia gama de aplicaciones de investigación científica:
Oncología: Se está estudiando opaganib por su potencial para inhibir el crecimiento tumoral y mejorar la eficacia de otros tratamientos contra el cáncer. .
Infecciones Virales: Opaganib ha demostrado actividad antiviral contra virus como el SARS-CoV-2, el virus responsable de la COVID-19.
Radioprotección: Opaganib ha mostrado potencial como agente radioprotector, protegiendo contra el daño inducido por la radiación en estudios preclínicos.
Comparación Con Compuestos Similares
Opaganib es único en su inhibición selectiva de la esfingosina quinasa-2. Los compuestos similares incluyen:
Fingolimod: Otro inhibidor de la esfingosina quinasa, pero se dirige a la esfingosina quinasa-1 y la esfingosina quinasa-2.
Siponimod: Un modulador selectivo del receptor de esfingosina-1-fosfato.
Ozanimod: Otro modulador del receptor de esfingosina-1-fosfato.
La singularidad de opaganib radica en su inhibición selectiva de la esfingosina quinasa-2, lo que la convierte en un candidato prometedor para dirigirse a vías específicas implicadas en el cáncer, la inflamación y las infecciones virales .
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-N-(pyridin-4-ylmethyl)adamantane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O/c24-20-3-1-19(2-4-20)22-10-17-9-18(11-22)13-23(12-17,15-22)21(27)26-14-16-5-7-25-8-6-16/h1-8,17-18H,9-15H2,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOTVXGYTWCKQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)C(=O)NCC4=CC=NC=C4)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318727 | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Opaganib selectively inhibits [sphingosine kinase-2 (SK2)](https://go.drugbank.com/polypeptides/Q9NRA0). This inhibition blocks the synthesis of sphingosine 1-phosphate (S1P) and its activities (which includes regulation of fundamental biological processes such as cell proliferation, migration, immune cell trafficking, angiogenesis, immune-modulation, and suppression of innate immune responses from T-cells). This drug has dual anti-inflammatory and antiviral activity targeting a host cell component and is unaffected by viral mutation, contributing to minimization of the likelihood of resistance. It is currently being investigated against COVID-19 as it has demonstrated anti-SARS-CoV-2 activity in studies. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
915385-81-8 | |
| Record name | Opaganib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915385-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opaganib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12764 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Opaganib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | OPAGANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DRG21OQ517 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


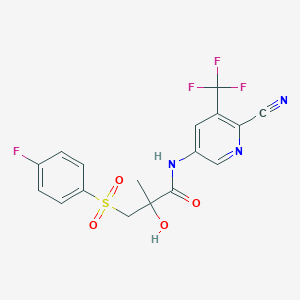
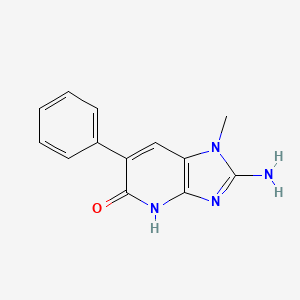

![3-(3-Aminopropoxy)-N-[2-[[3-[[(4-chloro-2-hydroxyphenyl)amino]carbonyl]-2-naphthalenyl]oxy]ethyl]-2-naphthalenecarboxamideHydrochloride](/img/structure/B605007.png)
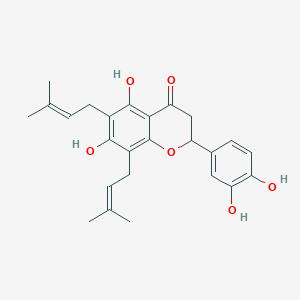

![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)
